Prmt5-IN-35

PRMT5 inhibition biochemical assay enzymatic activity

PRMT5 inhibitors are mechanistically heterogeneous; substituting a SAM-competitive inhibitor with an MTA-cooperative agent without verifying binding mode risks invalid target engagement. PRMT5-IN-35 (PRT543, Compound 87) is a SAM-competitive PRMT5/MEP50 inhibitor (biochemical IC₅₀ = 1 nM) that has completed Phase Ib clinical evaluation in splicing factor-mutant MDS/AML (NCT03886831). • SAM-competitive mechanism ensures consistent inhibition independent of cellular MTA levels - critical for MTAP-proficient models where MTA-cooperative inhibitors show reduced efficacy • Orally bioavailable with documented dose-dependent tumor growth inhibition in spliceosome-mutant xenograft models • Cellular antiproliferative activity: A375 melanoma IC₅₀ = 10.8 nM; validated in NSCLC (A549) and spliceosome-mutant solid tumor models

Molecular Formula C17H17ClN4O4
Molecular Weight 376.8 g/mol
Cat. No. B12370369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-35
Molecular FormulaC17H17ClN4O4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl
InChIInChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12?,13+,14-,17-/m1/s1
InChIKeyITEKIFMGFZAFPM-UHUCENGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt5-IN-35 Procurement Overview


Prmt5-IN-35, also referred to as PRT543 or Compound 87, is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It functions as a SAM-competitive inhibitor that blocks the methyltransferase activity of the PRMT5/MEP50 complex, with a reported biochemical IC₅₀ of 1 nM [1]. The compound exhibits oral bioavailability and has advanced to clinical evaluation in patients with advanced splicing factor-mutant myeloid malignancies [2]. As a tool compound and clinical candidate, Prmt5-IN-35 represents a SAM-competitive PRMT5 inhibitor distinct from SAM-uncompetitive or MTA-cooperative PRMT5 inhibitors in both binding mechanism and selectivity profile.

Prmt5-IN-35 Mechanistic Differentiation


PRMT5 inhibitors exhibit substantial heterogeneity in binding mechanism (SAM-competitive, SAM-uncompetitive, substrate-competitive, or MTA-cooperative), biochemical potency, and cellular selectivity profiles. Prmt5-IN-35 operates as a SAM-competitive inhibitor of the PRMT5/MEP50 complex with a biochemical IC₅₀ of 1 nM, placing it in a distinct potency tier relative to SAM-uncompetitive inhibitors such as GSK3326595 (pemrametostat, IC₅₀ = 6.2 nM) . Furthermore, the compound's clinical development in splicing factor-mutant myeloid malignancies differentiates it from MTA-cooperative inhibitors (e.g., MRTX-1719, AMG 193, TNG908) that selectively target MTAP-deleted tumors [1]. These mechanistic and clinical positioning differences preclude simple substitution of one PRMT5 inhibitor for another in experimental or therapeutic contexts without compromising target engagement specificity or translational relevance.

Prmt5-IN-35 Differentiation Evidence


Biochemical Potency vs GSK3326595

Prmt5-IN-35 (PRT543) inhibits PRMT5/MEP50 methyltransferase activity with a biochemical IC₅₀ of 1 nM . In comparison, the clinical PRMT5 inhibitor GSK3326595 (pemrametostat) exhibits a biochemical IC₅₀ of 6.2 nM under comparable assay conditions . This represents an approximately 6.2-fold difference in potency favoring Prmt5-IN-35. Both compounds were evaluated using PRMT5/MEP50 complex enzymatic assays.

PRMT5 inhibition biochemical assay enzymatic activity epigenetics

Cellular Potency in A375 Melanoma Cells

In cellular antiproliferation assays using the A375 human melanoma cell line, Prmt5-IN-35 demonstrates an IC₅₀ of 10.8 nM [1]. For reference, the SAM-uncompetitive PRMT5 inhibitor GSK3326595 exhibits cellular IC₅₀ values in the micromolar range across multiple cancer cell lines: HCC1806 (0.84 μM), MDA-MB-468 (1.12 μM), and MDA-MB-231 (1.75 μM) [2]. While cross-assay comparisons require caution due to differing incubation periods and readouts, Prmt5-IN-35 achieves sub-100 nM cellular potency whereas GSK3326595 cellular IC₅₀ values are approximately 2-3 orders of magnitude higher than its biochemical IC₅₀.

cancer cell proliferation melanoma A375 cellular IC₅₀

SAM-Competitive Binding Mechanism

Prmt5-IN-35 functions as a SAM-competitive inhibitor of PRMT5, binding to the S-adenosylmethionine cofactor binding pocket of the PRMT5/MEP50 complex [1]. This mechanistic profile differs fundamentally from GSK3326595, which is characterized as a SAM-uncompetitive, peptide-competitive inhibitor , and from MTA-cooperative inhibitors (e.g., MRTX-1719, AMG 193, TNG908) that preferentially bind the PRMT5•MTA complex in MTAP-deleted cells . SAM-competitive inhibitors may exhibit different sensitivity profiles in cellular contexts with varying SAM or MTA cofactor concentrations.

SAM-competitive binding mechanism PRMT5/MEP50 cofactor inhibition

Clinical Positioning in Myeloid Malignancies

Prmt5-IN-35 (PRT543) has been evaluated in a Phase Ib clinical trial for patients with advanced splicing factor-mutant myeloid malignancies, including myelodysplastic neoplasms [1]. In contrast, alternative PRMT5 inhibitors have been clinically developed for distinct indications: GSK3326595 (pemrametostat) in solid tumors and non-Hodgkin's lymphoma , JNJ-64619178 (onametostat) in lung cancer [2], and MTA-cooperative inhibitors (MRTX-1719, AMG 193, TNG908) primarily in MTAP-deleted solid tumors . The clinical advancement of Prmt5-IN-35 in splicing factor-mutant myeloid malignancies provides a specific translational anchor for preclinical research aligned with this indication.

clinical trial myeloid malignancies splicing factor mutation phase Ib

Prmt5-IN-35 Applications


Preclinical Myeloid Malignancy Models

Given the clinical advancement of Prmt5-IN-35 (PRT543) to Phase Ib in patients with advanced splicing factor-mutant myeloid malignancies [1], this compound is optimally suited for preclinical research in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) harboring mutations in splicing factors such as U2AF1, SF3B1, or SRSF2. Researchers investigating PRMT5 dependency in splicing factor-mutant hematopoietic malignancies should prioritize Prmt5-IN-35 over alternative PRMT5 inhibitors lacking clinical validation in this specific disease context.

Melanoma & Solid Tumor Antiproliferation

Prmt5-IN-35 exhibits potent antiproliferative activity in A375 melanoma cells (IC₅₀ = 10.8 nM) and has demonstrated broad antitumor activity in vitro and in vivo [2]. This compound is recommended for cancer researchers studying PRMT5 inhibition in melanoma, non-small cell lung cancer (e.g., A549 cells), or spliceosome-mutant solid tumor models. The sub-100 nM cellular potency supports its use in dose-response studies where robust target engagement at nanomolar concentrations is required.

SAM-Competitive PRMT5 Inhibition

Prmt5-IN-35 functions as a SAM-competitive inhibitor of the PRMT5/MEP50 complex [1], distinguishing it from SAM-uncompetitive inhibitors (e.g., GSK3326595) and MTA-cooperative inhibitors (e.g., MRTX-1719, AMG 193) . Researchers conducting mechanistic studies of PRMT5 cofactor binding, or those working with MTAP-proficient cell lines where MTA-cooperative inhibitors may exhibit reduced efficacy, should select Prmt5-IN-35 to ensure consistent SAM-competitive target inhibition independent of cellular MTA levels.

Oral Bioavailability in Rodent Tumor Models

Prmt5-IN-35 is characterized as an orally active PRMT5 inhibitor [2] and has been administered orally in preclinical in vivo studies demonstrating dose-dependent tumor growth inhibition [2]. For researchers requiring an orally bioavailable PRMT5 inhibitor for chronic dosing studies in mouse xenograft or syngeneic tumor models, Prmt5-IN-35 provides a well-characterized option with documented in vivo antitumor activity in spliceosome-mutant cancer models [3].

Technical Documentation Hub

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